An In-depth Technical Guide on (S,S)-Methyl-DUPHOS: Structure, Synthesis, and Catalytic Applications
An In-depth Technical Guide on (S,S)-Methyl-DUPHOS: Structure, Synthesis, and Catalytic Applications
This technical guide provides a comprehensive overview of the chiral ligand (S,S)-Methyl-DUPHOS, a cornerstone in the field of asymmetric catalysis. Tailored for researchers, scientists, and professionals in drug development, this document details the ligand's structure, a step-by-step synthesis protocol, and its application in catalytic processes. All quantitative data is presented in structured tables for clarity and comparative analysis.
Structure and Properties of (S,S)-Methyl-DUPHOS
(S,S)-Methyl-DUPHOS, with the IUPAC name 1,2-bis((2S,5S)-2,5-dimethylphospholan-1-yl)benzene, is a highly effective chiral phosphine ligand.[1][2] Its C2-symmetric design, featuring two chiral phospholane rings attached to a benzene backbone, creates a well-defined and rigid chiral environment around a metal center. This structural feature is crucial for inducing high enantioselectivity in a variety of chemical transformations.
Table 1: Structural and Physicochemical Properties of (S,S)-Methyl-DUPHOS
| Property | Value |
| IUPAC Name | 1,2-bis((2S,5S)-2,5-dimethylphospholan-1-yl)benzene[1][2] |
| Synonyms | (S,S)-Me-DUPHOS, (+)-1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene[3][4] |
| CAS Number | 136735-95-0[1][4] |
| Molecular Formula | C18H28P2[1][2] |
| Molecular Weight | 306.37 g/mol [1] |
| Melting Point | 67-76 °C[4] |
| Appearance | White to light yellow powder or crystal |
Synthesis of (S,S)-Methyl-DUPHOS
The synthesis of (S,S)-Methyl-DUPHOS is a multi-step process that begins with a readily available chiral starting material. The key steps involve the formation of a chiral diol, its conversion to a cyclic sulfate, and subsequent reaction with a lithiated bisphosphine source.
Experimental Protocols
Step 1: Synthesis of (2S,5S)-Hexanediol
A detailed experimental protocol for the synthesis of the chiral diol precursor, (2S,5S)-2,5-hexanediol, is often achieved through asymmetric reduction of 2,5-hexanedione or from chiral pool starting materials like D-mannitol. For the purpose of this guide, we will assume the availability of (2S,5S)-2,5-hexanediol as a starting material.[5]
Step 2: Synthesis of (2S,5S)-Hexanediol Cyclic Sulfate
-
Materials: (2S,5S)-Hexanediol, thionyl chloride (SOCl2), ruthenium(III) chloride hydrate (RuCl3·H2O), sodium periodate (NaIO4), acetonitrile (CH3CN), carbon tetrachloride (CCl4), water (H2O), diethyl ether (Et2O), sodium bicarbonate (NaHCO3), magnesium sulfate (MgSO4).
-
Procedure:
-
To a stirred solution of (2S,5S)-hexanediol in a mixture of acetonitrile, carbon tetrachloride, and water, add ruthenium(III) chloride hydrate and sodium periodate.
-
Stir the reaction mixture vigorously at room temperature until the diol is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclic sulfite.
-
The crude cyclic sulfite is then oxidized to the cyclic sulfate using a suitable oxidizing agent, such as sodium periodate catalyzed by ruthenium(III) chloride.
-
Purify the resulting (2S,5S)-hexanediol cyclic sulfate by column chromatography on silica gel.
-
Step 3: Synthesis of (S,S)-Methyl-DUPHOS
-
Materials: 1,2-bis(phosphino)benzene, n-butyllithium (n-BuLi), (2S,5S)-hexanediol cyclic sulfate, tetrahydrofuran (THF), diethyl ether (Et2O), degassed water.
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 1,2-bis(phosphino)benzene in anhydrous THF.
-
Cool the solution to -78 °C and add n-butyllithium dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the dilithio-1,2-phenylenebis(phosphine).
-
In a separate flask, dissolve (2S,5S)-hexanediol cyclic sulfate in anhydrous THF.
-
Cool both solutions to -78 °C and slowly add the solution of the cyclic sulfate to the solution of the dilithiated phosphine via cannula.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of degassed water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with degassed brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel under an inert atmosphere to afford (S,S)-Methyl-DUPHOS as a white solid.
-
Quantitative Data for Synthesis
Table 2: Representative Yields for the Synthesis of (S,S)-Methyl-DUPHOS and its Precursors
| Step | Product | Starting Material | Typical Yield (%) |
| 1 | (2S,5S)-Hexanediol | 2,5-Hexanedione | >95 (Asymmetric Hydrogenation) |
| 2 | (2S,5S)-Hexanediol Cyclic Sulfate | (2S,5S)-Hexanediol | ~80-90 |
| 3 | (S,S)-Methyl-DUPHOS | (2S,5S)-Hexanediol Cyclic Sulfate and 1,2-bis(phosphino)benzene | ~70-80 |
Note: Yields are representative and can vary depending on the specific reaction conditions and scale.
Catalytic Applications and Signaling Pathways
(S,S)-Methyl-DUPHOS is a premier ligand for rhodium-catalyzed asymmetric hydrogenation of various prochiral olefins, enabling the synthesis of chiral molecules with high enantiomeric excess. The catalytic cycle, a fundamental signaling pathway in this process, is illustrated below.
Rhodium-Catalyzed Asymmetric Hydrogenation Cycle
The generally accepted mechanism for rhodium-catalyzed asymmetric hydrogenation with bisphosphine ligands like DUPHOS involves the following key steps:
-
Catalyst Precursor Activation: The active catalyst is typically generated in situ from a rhodium precursor, such as [Rh(COD)2]BF4, and the (S,S)-Methyl-DUPHOS ligand.
-
Substrate Coordination: The prochiral olefin substrate coordinates to the chiral rhodium complex.
-
Oxidative Addition: Molecular hydrogen undergoes oxidative addition to the rhodium center, forming a dihydrido-rhodium(III) species.
-
Migratory Insertion: One of the hydride ligands inserts into the double bond of the coordinated olefin, forming a rhodium-alkyl intermediate. This step is often the enantioselectivity-determining step.
-
Reductive Elimination: The second hydride ligand combines with the alkyl group, leading to the reductive elimination of the hydrogenated, chiral product and regeneration of the active rhodium(I) catalyst.
Table 3: Performance of (S,S)-Methyl-DUPHOS in Asymmetric Hydrogenation
| Substrate | Product | Catalyst System | Enantiomeric Excess (ee, %) | Yield (%) |
| Methyl (Z)-α-acetamidocinnamate | N-Acetyl-L-phenylalanine methyl ester | [Rh((S,S)-Me-DUPHOS)(COD)]BF4 | >99 | >95 |
| Dimethyl itaconate | (S)-2-Methylsuccinic acid dimethyl ester | [Rh((S,S)-Me-DUPHOS)(COD)]BF4 | 98 | >95 |
| Enamide Substrates | Chiral Amines | [Rh((S,S)-Me-DUPHOS)]+ | >95 | High |
Visualizations
Synthetic Pathway of (S,S)-Methyl-DUPHOS
Caption: Synthetic route to (S,S)-Methyl-DUPHOS.
Catalytic Cycle of Rh-(S,S)-Me-DUPHOS in Asymmetric Hydrogenation
Caption: Rh-(S,S)-Me-DUPHOS catalytic cycle.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Methyl-duphos, (S,S)- | C18H28P2 | CID 2734553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. (+)-1,2-Bis (2S,5S)-2,5-dimethylphospholano benzene kanata purity 136735-95-0 [sigmaaldrich.com]
- 5. (2S,5S)-2,5-Hexanediol | Enzymaster [enzymaster.de]
